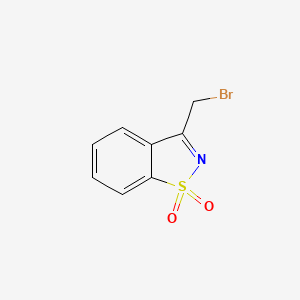

3-(溴甲基)-1λ6,2-苯并噻唑-1,1-二酮

描述

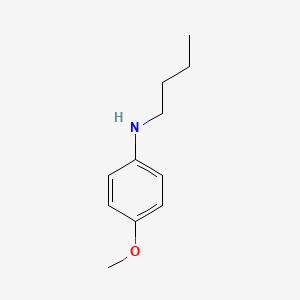

3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione, also known as BMDBM, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of thiazole and has been shown to have a wide range of biological activities.

作用机制

Target of Action

Similar compounds have been known to target proteins like cereblon (crbn), which is a protein targeted by a class of immunomodulatory drugs .

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

For instance, Cereblon modulators can inhibit tumour necrosis factor-alpha (TNF-α), a cytokine produced by macrophages of the immune system and a mediator of inflammatory response .

Pharmacokinetics

Similar compounds have been synthesized using compound 3 (3-aminopiperidine-2,6-dione) treated with a nitro-substituted methyl 2-(bromomethyl) benzoate, and hydrogenation of the nitro group .

Result of Action

Similar compounds have been known to have anti-angiogenic and anti-inflammatory properties .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

实验室实验的优点和局限性

3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has several advantages for lab experiments. It is a relatively easy compound to synthesize and purify. It has also been extensively studied for its biological activities, making it a promising tool for various research applications. However, there are also limitations to its use. 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has been shown to have low solubility in water, which can limit its use in certain experiments. Its potential toxicity also needs to be carefully considered when using it in experiments.

未来方向

There are several future directions for research on 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione. One area of research is the development of more efficient synthesis methods for 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione. Another area of research is the identification of the specific molecular targets of 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione. This will help to better understand its mechanism of action and potential uses. The development of more water-soluble derivatives of 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione is also an area of future research. Finally, the potential use of 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione as a fluorescent probe for the detection of metal ions in biological systems is an area of research that has promising applications.

科学研究应用

生物活性化合物的合成

该化合物可作为合成各种生物活性分子的前体。 其溴甲基可参与取代反应,与亲核试剂形成新键,这是构建复杂分子(如信息素、抗肿瘤剂和类维生素A)的常见步骤 .

有机合成的构建模块

由于其连接到苯并噻唑环上的活性溴甲基,它可以作为创建各种有机化合物的通用构建模块。 这包括经常发现苯并噻唑衍生物的药物和农药.

酶促合成的抑制

含溴甲基的化合物已被研究用于其抑制酶促合成的能力。 该化合物可能用于研究或抑制生物学意义重大的分子(如S-腺苷-L-蛋氨酸)的合成.

属性

IUPAC Name |

3-(bromomethyl)-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2S/c9-5-7-6-3-1-2-4-8(6)13(11,12)10-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFHJUGBYKSCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492052 | |

| Record name | 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62054-43-7 | |

| Record name | 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2Z)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658675.png)

![N-[(Furan-2-yl)methyl]-2-(4-{[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1658678.png)

![N-benzyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B1658679.png)

![2-[N-(benzenesulfonyl)-2-methylanilino]-N-(4-bromophenyl)acetamide](/img/structure/B1658683.png)

![N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenyl-acetamide](/img/structure/B1658686.png)

![5-[(2-Chloro-4,5-dimethoxyphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658687.png)